N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with furan-2-ylmethanamine to form an intermediate, which is then reacted with 2-(2-methylphenoxy)acetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions. Substitution reactions may be facilitated by the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells through the activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives with comparable structural features, such as:
- N-[(2-BROMOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE
- N-[(2-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE
- N-[(2-IODOPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE
Uniqueness
The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the chlorophenyl group may enhance its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20ClNO3 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H20ClNO3/c1-16-7-2-5-11-20(16)26-15-21(24)23(14-18-9-6-12-25-18)13-17-8-3-4-10-19(17)22/h2-12H,13-15H2,1H3 |
InChI Key |
GUOCUVYVLIUQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CC=C2Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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